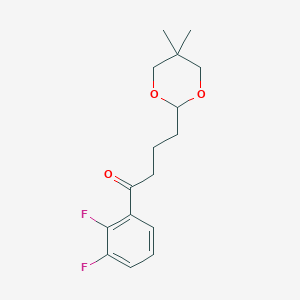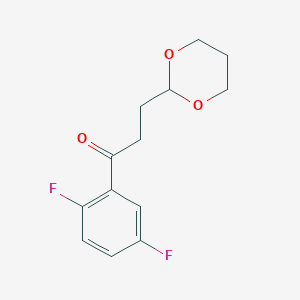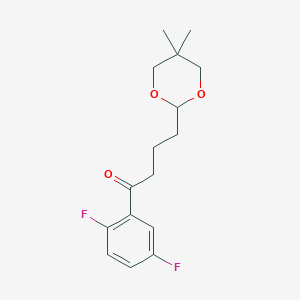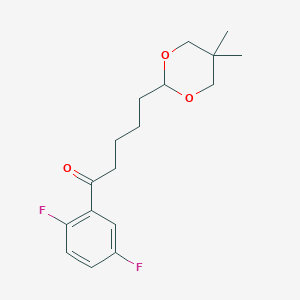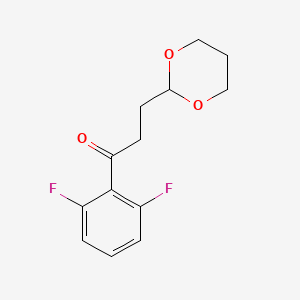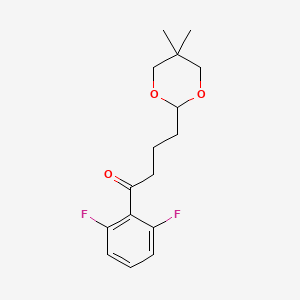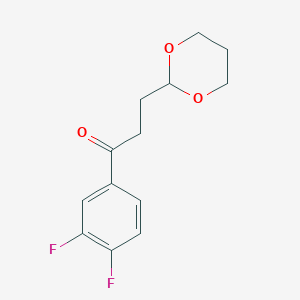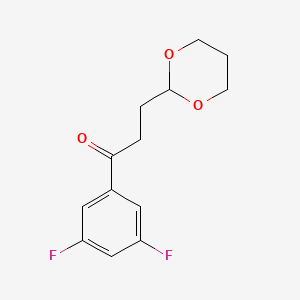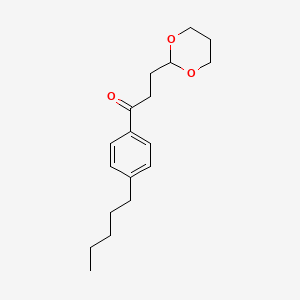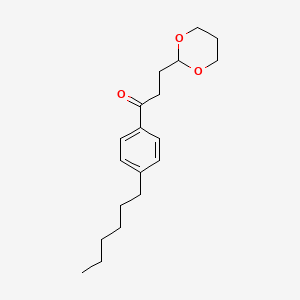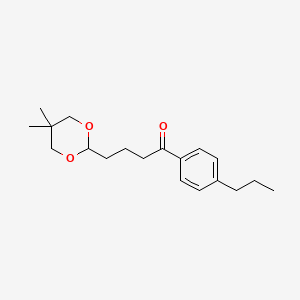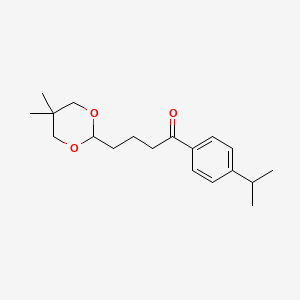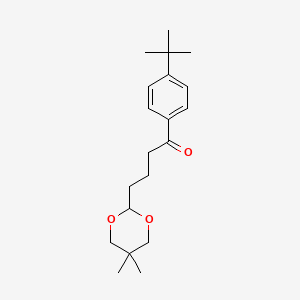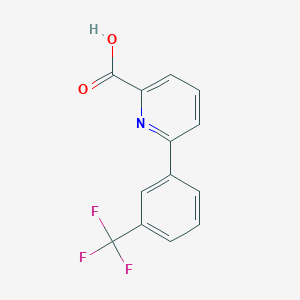
6-(3-(Trifluoromethyl)phenyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-(Trifluoromethyl)phenyl)picolinic acid is a compound with the molecular formula C13H8F3NO2 and a molecular weight of 267.21 .
Molecular Structure Analysis
The molecular structure of 6-(3-(Trifluoromethyl)phenyl)picolinic acid consists of a picolinic acid core with a trifluoromethylphenyl group attached . The InChI code is 1S/C13H8F3NO2/c14-13(15,16)9-4-1-3-8(7-9)10-5-2-6-11(17-10)12(18)19/h1-7H,(H,18,19) .Aplicaciones Científicas De Investigación
Herbicidal Application
- Scientific Field : Agricultural Science
- Summary of Application : Picolinic acid and its compounds, including 6-(3-(Trifluoromethyl)phenyl)picolinic acid, are a remarkable class of synthetic auxin herbicides . They are used for the discovery of compounds with potent herbicidal activity .
- Methods of Application : The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
- Results : The IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .
Antiviral Application
- Scientific Field : Medical Science
- Summary of Application : Picolinic acid, including 6-(3-(Trifluoromethyl)phenyl)picolinic acid, has been found to have broad-spectrum antiviral abilities .
- Methods of Application : The researchers found that picolinic acid specifically blocks the fusion of enveloped viruses, including flaviviruses like the Zika virus .
- Results : The results demonstrated the effectiveness of picolinic acid against a variety of enveloped viruses .
Chemical Synthesis
- Scientific Field : Chemistry
- Summary of Application : This compound is often used as a building block in the synthesis of various chemical compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the desired end product. It often involves reactions under controlled conditions with other reagents .
- Results : The results can vary widely, but the use of this compound in chemical synthesis can lead to the production of a wide range of different chemical compounds .
Pharmaceutical Research
- Scientific Field : Pharmaceutical Science
- Summary of Application : Trifluoromethyl groups, such as the one in “6-(3-(Trifluoromethyl)phenyl)picolinic acid”, are often used in the development of new pharmaceuticals .
- Methods of Application : The compound can be used in various stages of drug discovery and development, including in the synthesis of new drug candidates .
- Results : The results can include the discovery of new drug candidates with potential therapeutic effects .
Anticancer Research
- Scientific Field : Medical Science
- Summary of Application : Rhenium (I) tricarbonyl complexes of picolinic acid and its derivatives, including 6-(3-(Trifluoromethyl)phenyl)picolinic acid, have been synthesized and tested for their in vitro anticancer activities .
- Methods of Application : The complexes were characterized using various spectroscopic techniques and tested on Vero (healthy mammalian), HeLa (cervical carcinoma), and A549 (lung cancer) cells .
- Results : One of the complexes, fac-[Re(Pico)(CO)3(H2O)], showed toxicity with respective LC50 values of 9.0±0.9, 15.8±4.9 (SI=0.570), and 20.9±0.8 (SI=0.430) μg/mL .
Material Science Research
- Scientific Field : Material Science
- Summary of Application : 6-(3-(Trifluoromethyl)phenyl)picolinic acid is often used as a building block in the synthesis of various materials .
- Methods of Application : The specific methods of application can vary greatly depending on the desired end product. It often involves reactions under controlled conditions with other reagents .
- Results : The results can vary widely, but the use of this compound in material science research can lead to the production of a wide range of different materials .
Propiedades
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)9-4-1-3-8(7-9)10-5-2-6-11(17-10)12(18)19/h1-7H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNOMKDIUYYLSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647057 |
Source


|
| Record name | 6-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(Trifluoromethyl)phenyl)picolinic acid | |
CAS RN |
887982-06-1 |
Source


|
| Record name | 6-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

